Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
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Overview
Description
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Sonogashira cross-coupling reaction, where N-(4-iodo-2-phenoxyphenyl)methanesulfonamide is reacted with 3-phenoxyprop-1-yne in the presence of palladium and copper catalysts . The reaction conditions often include the use of a polar aprotic solvent and a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide: This compound has a similar structure but differs in the substitution on the aromatic ring.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share the piperazine moiety but have different substituents on the phenyl ring.
Uniqueness
Methanesulfonamide, N-(2-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
85868-57-1 |
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Molecular Formula |
C20H27N3O3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H27N3O3S/c1-27(24,25)21-19-10-5-6-11-20(19)26-17-7-12-22-13-15-23(16-14-22)18-8-3-2-4-9-18/h2-6,8-11,21H,7,12-17H2,1H3 |
InChI Key |
VYDBOFOLTRSQND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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